molecular formula C7H3F3N2 B11926850 4-Ethynyl-2-(trifluoromethyl)pyrimidine

4-Ethynyl-2-(trifluoromethyl)pyrimidine

Cat. No.: B11926850
M. Wt: 172.11 g/mol
InChI Key: CJYAPWBYJDEZTP-UHFFFAOYSA-N
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Description

4-Ethynyl-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C7H3F3N2 It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-(trifluoromethyl)pyrimidine typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where an ethynyl group is introduced to the pyrimidine ring. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

4-Ethynyl-2-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-2-(trifluoromethyl)pyrimidine is unique due to the combination of the ethynyl and trifluoromethyl groups on a pyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research applications .

Properties

Molecular Formula

C7H3F3N2

Molecular Weight

172.11 g/mol

IUPAC Name

4-ethynyl-2-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C7H3F3N2/c1-2-5-3-4-11-6(12-5)7(8,9)10/h1,3-4H

InChI Key

CJYAPWBYJDEZTP-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NC(=NC=C1)C(F)(F)F

Origin of Product

United States

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